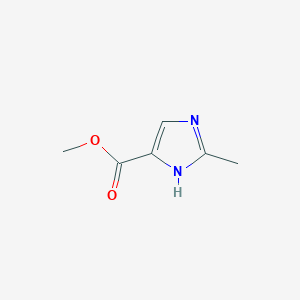

methyl 2-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPRAPIAKXDXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540622 | |

| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97602-72-7 | |

| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its scaffold is a key component in a multitude of pharmacologically active agents, owing to the imidazole ring's unique electronic properties and its capacity for hydrogen bonding and metallic coordination.[2][3] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate. We will explore established methodologies for the construction of the core imidazole ring system and detail reliable protocols for the final esterification step. The discussion is grounded in mechanistic principles, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview: A Retrosynthetic Approach

A logical approach to the begins with a retrosynthetic analysis. The target molecule can be disconnected at the ester linkage, identifying 2-methyl-1H-imidazole-5-carboxylic acid as the immediate precursor. This simplifies the synthetic challenge into two distinct phases: (I) the construction of the substituted imidazole-carboxylic acid core, and (II) the subsequent esterification.

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on two robust and widely applicable methods for the core synthesis, followed by two distinct protocols for the final esterification, providing researchers with flexibility based on available resources and substrate sensitivities.

Synthesis of the Core Intermediate: 2-Methyl-1H-imidazole-5-carboxylic Acid

The primary challenge lies in the regioselective construction of the 2,5-disubstituted imidazole ring. We will detail the classic and highly reliable Debus-Radziszewski reaction, a multi-component approach that offers a straightforward entry to this class of heterocycles.

Methodology A: The Debus-Radziszewski Imidazole Synthesis

First reported in 1858, the Debus synthesis and its subsequent modifications (notably by Radziszewski) remain a cornerstone of imidazole chemistry.[4] The reaction condenses an α-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[2] For our target, we can utilize an α-ketoester such as methyl 2-chloro-3-oxobutanoate, which provides the C4, C5, and the carboxylate moiety. Acetaldehyde serves as the source for the C2 atom and its methyl substituent, while ammonium acetate provides both nitrogen atoms and acts as a mild acid catalyst.

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a diimine intermediate from the α-dicarbonyl and ammonia.[5] The aldehyde then condenses with this intermediate, followed by cyclization and subsequent dehydration (aromatization) to yield the stable imidazole ring. The use of ammonium acetate is advantageous as it provides ammonia in equilibrium, maintaining a suitable pH for the condensation steps without promoting unwanted side reactions.

Caption: Workflow for Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Debus-Radziszewski Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-chloro-3-oxobutanoate (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid as the solvent.

-

Addition of Aldehyde: Slowly add acetaldehyde (1.2 eq) to the stirred mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Isolation: The crude product may precipitate upon neutralization. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-imidazole-5-carboxylic acid.[6]

Final Step: Esterification

With the precursor acid in hand, the final step is a straightforward esterification. We present two common and effective methods: the classic Fischer esterification for its simplicity and a modern chemoselective method for substrates with sensitive functional groups.

Methodology B: Fischer Esterification

This is a classic acid-catalyzed esterification method. The carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]

Causality and Mechanistic Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the protonated ester. Final deprotonation yields the desired product. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 8-12 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Neutralization: Redissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound. The product can be further purified by recrystallization if necessary.

Methodology C: Chemoselective Esterification with Methyl Imidazole Carbamate (MImC)

For more complex substrates where the harsh conditions of Fischer esterification are undesirable, chemoselective methods are preferred. The Sarpong group has developed a method using methyl imidazole carbamate (MImC), which acts as a stable and safe alternative to hazardous reagents like diazomethane.[8][9] This reaction proceeds under neutral to mild conditions, offering excellent functional group tolerance.

Causality and Mechanistic Insight: The reaction is believed to proceed via an imidazolium carboxylate ion pair.[9] This intermediate decomposes to an acylcarbonate, which is then intercepted by imidazole (generated in situ) to form an acylimidazolium intermediate. This highly activated species is then readily attacked by the alcohol (in this case, methanol, though it is often used for more complex alcohols) to yield the final ester product. This pathway avoids the need for strong acids or bases.

Experimental Protocol: MImC-Mediated Esterification

-

Reagent Preparation: Methyl imidazole carbamate (MImC) can be prepared or purchased commercially.

-

Reaction Setup: In a vial, dissolve 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and MImC (1.5 eq) in an anhydrous polar aprotic solvent such as acetonitrile or ethyl acetate.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. The reaction mixture can often be directly purified.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.

Summary of Synthetic Strategies

The choice of synthetic route depends on factors such as scale, purity requirements, and the presence of other functional groups in more complex applications. The following table summarizes the key aspects of the discussed methodologies.

| Strategy | Method | Key Reagents | Typical Conditions | Advantages | Considerations |

| Ring Formation | Debus-Radziszewski | α-ketoester, Acetaldehyde, NH₄OAc | Reflux in Acetic Acid | Convergent, uses simple precursors, well-established. | Moderate yields, requires purification from salts. |

| Esterification | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents, scalable. | Harsh acidic conditions, not suitable for sensitive substrates. |

| Esterification | MImC-Mediated | Methyl Imidazole Carbamate (MImC) | 60-80 °C in MeCN/EtOAc | Mild conditions, high chemoselectivity, good for complex molecules.[9] | Reagent cost may be higher, requires anhydrous conditions. |

Conclusion

The is readily achievable through well-established chemical transformations. The classic Debus-Radziszewski reaction provides a robust route to the core carboxylic acid intermediate, which can then be efficiently converted to the target methyl ester via standard Fischer esterification. For applications requiring milder conditions, modern chemoselective methods offer a powerful alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers in the pharmaceutical and chemical sciences with the knowledge to confidently and successfully synthesize this important molecular building block.

References

- [Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions | The Journal of Organic Chemistry - ACS Public

- [One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchG

- [RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS Jose S. S. Netoa, G]()

- [Imidazole synthesis - Organic Chemistry Portal]()

- [Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F]()

-

[One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online] ([Link])

-

[Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters | Journal of the American Chemical Society] ([Link])

-

[Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI] ([Link])

-

[Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline] ([Link])

-

[A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct] ([Link])

-

[Imidazole - Wikipedia] ([Link])

-

[Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals] ([Link])

- [US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google P

-

[How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications] ([Link])

-

[Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate] ([Link])

- [EP1988090A1 - Imidazol-5-carboxylic acid derivatives, prepar

-

[Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - NIH] ([Link])

-

[Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate] ([Link])

-

[methyl 2-phenyl-1H-imidazole-5-carboxylate - 856061-37-5, C11H10N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis] ([Link])

-

[Synthesis of disubstituted imidazoles 27 starting from the acid-catalyzed oxidation of methylketones 28. - ResearchGate] ([Link])

- [US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

-

[Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR] ([Link])

-

[Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central] ([Link])

- [CN102924381A - 2-methylimidazole preparation method - Google P

-

[Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR] ([Link])

-

[Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications] ([Link])

Sources

- 1. This compound [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

The Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate: A Researcher's In-Depth Guide

An authoritative whitepaper on the strategic selection of starting materials and synthetic methodologies for a key heterocyclic building block.

Foreword

For the discerning researcher, scientist, or drug development professional, the synthesis of heterocycles is a cornerstone of modern medicinal chemistry. Among these, the imidazole scaffold holds a place of particular prominence due to its prevalence in biologically active molecules. This guide provides an in-depth technical exploration of the synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate, a versatile intermediate in the development of novel therapeutics. We will dissect the strategic considerations behind the selection of starting materials and present a robust, field-proven synthetic pathway. Our focus will be on not just the "how," but the critical "why" that underpins each step, ensuring a deep and practical understanding of the process.

Strategic Overview: Convergent Synthesis from Acyclic Precursors

The synthesis of a substituted imidazole such as this compound can be approached through various strategies. A highly efficient and logical approach is a convergent synthesis, where key fragments of the target molecule are synthesized separately and then combined in the final steps. For our target, a logical disconnection points to two primary acyclic precursors:

-

A C4-C5 fragment: This component will provide the carbon backbone for positions 4 and 5 of the imidazole ring, including the methyl carboxylate group. A suitable precursor is an α-amino-β-ketoester.

-

A C2-N1-N3 fragment: This will provide the remaining atoms to complete the imidazole ring, including the 2-methyl group. An amidine is the ideal synthon for this purpose.

This guide will focus on a robust two-part synthesis based on this strategy:

-

Part A: Synthesis of the Key Intermediate: Methyl 2-amino-3-oxobutanoate.

-

Part B: Synthesis of Acetamidine Hydrochloride and the Final Cyclocondensation.

This approach offers flexibility and control over the introduction of substituents on the imidazole ring, making it an adaptable method for the synthesis of analogues.

Part A: Synthesis of the Key Intermediate: Methyl 2-amino-3-oxobutanoate

Rationale and Mechanistic Considerations

The synthesis of methyl 2-amino-3-oxobutanoate can be achieved from the readily available methyl 3-oxobutanoate (methyl acetoacetate)[1]. The introduction of the amino group at the α-position (C2) is the key transformation. This can be accomplished through a nitrosation reaction followed by reduction.

The reaction proceeds via the formation of an enol or enolate of the β-ketoester, which then reacts with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an α-nitroso compound. This intermediate is then reduced to the corresponding α-amino compound.

Experimental Protocol: Synthesis of Methyl 2-amino-3-oxobutanoate

Materials:

-

Methyl 3-oxobutanoate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Zinc dust (Zn)

-

Methanol (MeOH)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Nitrosation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 3-oxobutanoate (1 equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition of sodium nitrite, slowly add concentrated hydrochloric acid (1.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours. The formation of the α-nitroso ester can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

To the reaction mixture containing the α-nitroso ester, slowly add zinc dust (2-3 equivalents) in portions, while maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition of zinc is complete, continue stirring at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove excess zinc and other insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove most of the methanol.

-

Add water to the residue and basify the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-amino-3-oxobutanoate. The product may be purified by column chromatography if necessary.

-

Data Presentation: Key Reaction Parameters

| Parameter | Value |

| Starting Material | Methyl 3-oxobutanoate |

| Key Reagents | NaNO₂, HCl, Zn |

| Solvent | Methanol, Water |

| Temperature | 0-10 °C (Nitrosation & Reduction) |

| Reaction Time | 6-9 hours |

| Expected Yield | Moderate to good |

Part B: Synthesis of Acetamidine and Final Cyclocondensation

With the key α-amino-β-ketoester in hand, the next step is to prepare the second precursor, acetamidine, and then perform the cyclocondensation to form the imidazole ring.

Synthesis of Acetamidine Hydrochloride: The Pinner Reaction

Acetamidine is typically used as its more stable hydrochloride salt. The classic and reliable method for its preparation is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride, followed by treatment with ammonia.[2][3][4][5]

3.1.1. Rationale and Mechanistic Insights

The Pinner reaction proceeds in two main stages:

-

Formation of an Imidate Ester Hydrochloride: Acetonitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate ester hydrochloride salt.

-

Ammonolysis: The imidate ester hydrochloride is then treated with ammonia to displace the alkoxy group and form the corresponding amidine hydrochloride.

3.1.2. Experimental Protocol: Synthesis of Acetamidine Hydrochloride

Materials:

-

Acetonitrile (CH₃CN)

-

Anhydrous ethanol (EtOH)

-

Anhydrous hydrogen chloride (HCl) gas

-

Anhydrous ammonia (NH₃) gas

-

Anhydrous diethyl ether

Step-by-Step Procedure:

-

Formation of Ethyl Acetimidate Hydrochloride:

-

In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube, dissolve anhydrous acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The imidate salt will precipitate as a white solid.

-

Continue passing HCl gas until the reaction is saturated.

-

Stopper the flask and allow it to stand at room temperature for 24-48 hours to complete the precipitation.

-

Collect the precipitated ethyl acetimidate hydrochloride by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to Acetamidine Hydrochloride:

-

In a separate flame-dried flask, prepare a solution of anhydrous ammonia in anhydrous ethanol.

-

Suspend the prepared ethyl acetimidate hydrochloride in anhydrous ethanol.

-

Slowly add the ethanolic ammonia solution to the suspension with stirring at room temperature.

-

Stir the mixture for several hours until the reaction is complete.

-

Filter off the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain crude acetamidine hydrochloride. The product can be recrystallized from ethanol/ether.

-

The Final Step: Cyclocondensation to form this compound

The final step in this convergent synthesis is the cyclocondensation of methyl 2-amino-3-oxobutanoate with acetamidine hydrochloride.

3.2.1. Rationale and Mechanistic Considerations

This reaction is a classic example of imidazole synthesis from an α-aminoketone and an amidine[6]. The mechanism involves the following key steps:

-

Initial Condensation: The more nucleophilic nitrogen of the amidine attacks the ketone carbonyl of the α-amino-β-ketoester.

-

Iminium Ion Formation and Cyclization: Subsequent dehydration leads to the formation of an iminium ion, which is then attacked intramolecularly by the amino group of the original ketoester.

-

Aromatization: A final dehydration step results in the formation of the aromatic imidazole ring.

3.2.2. Experimental Protocol: Cyclocondensation

Materials:

-

Methyl 2-amino-3-oxobutanoate (from Part A)

-

Acetamidine hydrochloride (from Part B)

-

A suitable solvent (e.g., methanol, ethanol, or a higher boiling point solvent like dimethylformamide - DMF)

-

A base (e.g., sodium acetate, triethylamine) to liberate the free amidine

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve methyl 2-amino-3-oxobutanoate (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in a suitable solvent.

-

Add a base (1.1 equivalents) to the mixture to neutralize the HCl and generate the free acetamidine in situ.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Synthetic Pathway

To provide a clear visual representation of the entire synthetic process, the following diagrams illustrate the key transformations.

Caption: Simplified mechanism of the final cyclocondensation step.

Conclusion and Future Perspectives

This in-depth guide has outlined a logical and robust synthetic strategy for the preparation of this compound, a valuable building block in medicinal chemistry. By breaking down the synthesis into the preparation of two key acyclic precursors, researchers can achieve a high degree of control and flexibility. The detailed experimental protocols for the synthesis of methyl 2-amino-3-oxobutanoate and acetamidine hydrochloride, followed by their final cyclocondensation, provide a clear roadmap for the successful execution of this synthesis.

The principles and methodologies discussed herein are not only applicable to the target molecule but can also be adapted for the synthesis of a diverse library of substituted imidazoles. As the demand for novel therapeutic agents continues to grow, a thorough understanding of such fundamental synthetic strategies is indispensable for the modern drug discovery professional.

References

- Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.

- Dox, A. W. (1928). Acetamidine hydrochloride. Organic Syntheses, 8, 1.

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines and Amido Esters. Chemical Reviews, 35(3), 351-425.

-

Organic Syntheses Procedure for Acetamidine Hydrochloride. Available at: [Link]

-

Acetamidine hydrochloride - Wikipedia. Available at: [Link]

-

Methyl 3-oxobutanoate - ChemBK. Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available at: [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications - TSI Journals. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of Methyl 2-Methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties. Among its myriad derivatives, methyl 2-methyl-1H-imidazole-5-carboxylate stands out as a versatile building block in the synthesis of more complex molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive exploration of the reaction mechanism for the formation of this key intermediate. By delving into the causality behind the synthetic choices and providing a detailed, validated protocol, this document aims to serve as a practical resource for the scientific community.

I. Introduction to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a variation of the Debus-Radziszewski imidazole synthesis. This robust and versatile multicomponent reaction provides a direct route to the imidazole core by combining a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] For the synthesis of our target molecule, the key starting materials are:

-

Methyl glyoxalate: Serving as the 1,2-dicarbonyl component, this precursor provides the carbon backbone that will become the C4 and C5 positions of the imidazole ring, with the ester group at the C5 position.

-

Acetaldehyde: This aldehyde provides the carbon atom for the C2 position of the imidazole ring, incorporating the methyl substituent.

-

Ammonia: As the nitrogen source, ammonia provides the two nitrogen atoms required for the formation of the imidazole heterocycle.

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

II. The Reaction Mechanism: A Stepwise Exploration

While the precise mechanism of the Debus-Radziszewski reaction can be complex and is not definitively established in all cases, a plausible and widely accepted pathway involves a two-stage process.[1][3][4] This guide will elaborate on a detailed mechanistic hypothesis for the formation of this compound.

Stage 1: Formation of the Diimine Intermediate

The initial step involves the condensation of the 1,2-dicarbonyl compound, methyl glyoxalate, with two equivalents of ammonia to form a diimine intermediate.[3] This proceeds through the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.

Caption: Formation of the diimine intermediate from methyl glyoxalate and ammonia.

Stage 2: Condensation with Acetaldehyde, Cyclization, and Aromatization

The second stage involves the reaction of the diimine intermediate with acetaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazole product.

The proposed detailed mechanism is as follows:

-

Nucleophilic Attack: The enamine tautomer of the diimine intermediate attacks the carbonyl carbon of acetaldehyde.

-

Proton Transfer: A proton transfer occurs, leading to a more stable intermediate.

-

Cyclization: Intramolecular nucleophilic attack of the second nitrogen atom onto the newly formed electrophilic carbon center initiates the ring formation.

-

Dehydration and Aromatization: A series of elimination steps, involving the loss of water and subsequent proton transfers, leads to the formation of the stable, aromatic imidazole ring.

Caption: Plausible reaction mechanism for the synthesis of this compound.

III. Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the Debus-Radziszewski reaction.

Materials:

-

Methyl glyoxalate (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Aqueous ammonia (excess, e.g., 25-30% solution)

-

Ethanol or Methanol (solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl glyoxalate in ethanol.

-

Addition of Reagents: To the stirred solution, add aqueous ammonia and then slowly add acetaldehyde. The order of addition may influence the yield.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[5]

IV. Quantitative Data and Characterization

The following table summarizes expected quantitative data and key characterization parameters for the synthesis of this compound. Yields for Debus-Radziszewski reactions can vary significantly depending on the specific substrates and reaction conditions.[6]

| Parameter | Expected Value/Range | Reference |

| Yield | 40-70% | [6] |

| Reaction Time | 4-12 hours | |

| Reaction Temperature | Reflux (typically 60-80 °C) | |

| Melting Point | Not widely reported | |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data:

| Spectroscopy | Expected Peaks/Shifts | Reference |

| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~7.6 (s, 1H, imidazole C4-H), ~7.9 (s, 1H, imidazole C2-H), ~12.5 (br s, 1H, N-H) | [7][8] |

| ¹³C NMR | δ (ppm): ~14 (C-CH₃), ~52 (O-CH₃), ~120 (C5), ~138 (C4), ~145 (C2), ~162 (C=O) | [7][9] |

| FT-IR | ν (cm⁻¹): ~3100-2800 (N-H stretch), ~1720 (C=O stretch), ~1500-1400 (C=N and C=C stretches) | [10][11] |

| Mass Spec (EI) | m/z: 140 (M⁺), 109 (M⁺ - OCH₃), 82 | [12] |

V. Conclusion

The Debus-Radziszewski reaction provides an efficient and direct pathway for the synthesis of this compound from readily available starting materials. Understanding the underlying reaction mechanism, as detailed in this guide, is crucial for optimizing reaction conditions and maximizing yields. The provided experimental protocol and characterization data serve as a valuable starting point for researchers and professionals engaged in the synthesis of this important imidazole derivative. Further optimization of reaction parameters, such as solvent, temperature, and catalyst (if any), may lead to improved efficiency and scalability of this synthesis.

VI. References

-

Debus–Radziszewski imidazole synthesis - Wikipedia.

-

Wong, L. C., Gehre, A., Stanforth, S. P., & Tarbit, B. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives. Synthetic Communications, 43(1), 80-84. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2011.591957]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/journal/article/view/1066]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-NMR-characteristic-data-for-the-imidazole-moiety-of-compounds-1-6_tbl1_336665092]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ta/c8ta02269h/unauth#!divAbstract]

-

Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538d#!divAbstract]

-

Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7136098/]

-

A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876822/]

-

Imidazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-imidazole-synthesis.shtm]

-

FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-2-MeImidH-and-M-2-Me-ImidH-4Cl-Cl-M-Cu-Ni_fig2_280922894]

-

1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1457-58-5.html]

-

(PDF) Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [URL: https://www.researchgate.net/publication/366408212_Radiziszewski_Imidazole_Synthesis_and_Smiles_Rearrangement_Reaction]

-

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK22879/]

-

13 C NMR Chemical Shifts - Oregon State University. [URL: https://orgchemboulder.com/Spectroscopy/nmr/c13/c13cosy.shtml]

-

1H-Imidazole, 2-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C693981&Type=MASS&Index=1#MASS]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [URL: https://hmdb.ca/spectra/nmr_one_d/1525]

-

Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/565661]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm]

-

Imidazole, 2-methyl-, hydrochloride - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55514313&Type=IR-SPEC&Index=1#IR-SPEC]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [URL: https://www.ijpra.com/index.php/journal/article/view/1066]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/487373035/Debus-radziszewski-Synthesis-1]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/487373035/Debus-radziszewski-Synthesis-1]

-

methyl 1H-imidazole-2-carboxylate | C5H6N2O2 | CID 549395 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/549395]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085811/]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_13C_NMR_Spectra]

-

Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja2073315]

-

The Debus–Radziszewski imidazole synthesis. - ResearchGate. [URL: https://www.researchgate.net/publication/343369837_The_Debus-Radziszewski_imidazole_synthesis]

-

ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/51605-32-4_13cnmr.htm]

-

Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? | ResearchGate. [URL: https://www.researchgate.net/post/Removing_imidazole_from_a_purified_protein_using_Nickel_affinity_through_ammonium_sulphate]

-

The effect of imidazole concentration on the isolation and desorption yield of purified His-tagged GFP - ResearchGate. [URL: https://www.researchgate.net/publication/262516483_The_effect_of_imidazole_concentration_on_the_isolation_and_desorption_yield_of_purified_His-tagged_GFP]

-

Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736896]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-2-ethyl-1H-benzo-d-imidazole-recorded-at-room-temperature_fig3_265147984]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13750817&Type=IR-SPEC&Index=1#IR-SPEC]

-

FTIR spectra of studied M(II) formate-imidazole complexes and sodium... - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-studied-M-II-formate-imidazole-complexes-and-sodium-formate_fig1_343369837]

Sources

- 1. rsc.org [rsc.org]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Imidazole, 2-methyl-, hydrochloride [webbook.nist.gov]

- 12. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 2-methyl-1H-imidazole-5-carboxylate is a heterocyclic building block of significant interest in contemporary chemical research, particularly within the realms of pharmaceutical development and materials science. Its structure, which features a substituted imidazole core, positions it as a valuable precursor for the synthesis of more complex molecular architectures. The imidazole moiety is a common feature in numerous biologically active compounds, and the strategic placement of methyl and methyl carboxylate groups on this scaffold allows for diverse functionalization pathways. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its synthesis, reactivity, and potential applications.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and unambiguous identification.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 102493-68-3 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Canonical SMILES | COC(=O)c1cncn1C |

| InChI | InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) |

| InChI Key | WPPRAPIAKXDXIP-UHFFFAOYSA-N |

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in publicly available literature. However, by examining closely related analogs, we can infer certain characteristics. For instance, the parent compound, methyl 1H-imidazole-5-carboxylate, is a white crystalline solid with a melting point range of 154-156°C and is soluble in methanol.[1] The introduction of a methyl group at the 2-position is expected to influence these properties, likely affecting crystal packing and salvation characteristics.

Table of Estimated and Comparative Physical Properties:

| Property | This compound (Predicted/Inferred) | Methyl 1H-imidazole-5-carboxylate (Experimental) |

| Melting Point | Data not available | 154-156 °C[1] |

| Boiling Point | Data not available | ~318.2 °C at 760 mmHg[1] |

| Solubility | Expected to be soluble in polar organic solvents. | Soluble in methanol.[1] |

| pKa | Data not available | 10.89 ± 0.10 (Predicted)[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups: the imidazole ring, the ester, and the C2-methyl group.

-

Imidazole Ring: The imidazole core is aromatic and possesses both a slightly acidic N-H proton and a basic pyrrole-type nitrogen atom. This amphoteric nature allows for reactions with both acids and bases. The ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group may influence the regioselectivity of such reactions.

-

Ester Group: The methyl ester is a key site for chemical modification. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1H-imidazole-5-carboxylic acid. This carboxylic acid derivative is itself a valuable intermediate, for instance, in the formation of amides through coupling reactions.

-

Methyl Group: The methyl group at the 2-position is generally unreactive under standard conditions but can influence the overall electronic properties and steric environment of the imidazole ring.

The imidazole nucleus is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial and anticancer properties.[2] this compound serves as a crucial intermediate in the synthesis of more elaborate imidazole-based compounds.[3]

Experimental Protocols and Characterization

Synthesis Workflow

A common and effective method for the synthesis of imidazole-5-carboxylates involves the cyclization of appropriate precursors. A plausible synthetic route to this compound is a multi-step process, which can be conceptually outlined as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Synthesis Protocol:

-

Imidazole Ring Formation: A plausible approach involves a variation of the Radziszewski reaction or a similar multi-component condensation. This could involve the reaction of a dicarbonyl compound, an aldehyde (acetaldehyde), and ammonia to form the 2-methylimidazole ring system.

-

Introduction of the Carboxylate Group: The carboxylate moiety can be introduced at the 5-position through various methods, such as formylation followed by oxidation and esterification, or by using a starting material that already contains a precursor to the ester group.

-

Esterification: If the synthesis yields the carboxylic acid, a standard Fischer esterification using methanol under acidic conditions would be employed to produce the final methyl ester.[1]

-

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

Spectroscopic Characterization

The structural confirmation of synthesized this compound would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the methyl protons at the 2-position, and the methyl protons of the ester group. The chemical shifts would be indicative of the electronic environment of each proton. For a related compound, 1,1′-ferrocenylmethyl(2-methylimidazole), the imidazole protons appear in the range of 6.77-7.66 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all six carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The carbon atoms of the imidazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. For a similar ferrocenyl imidazole derivative, the C5/C6 carbons of the imidazole ring appear between 124.87-132.43 ppm.[4]

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Expected key peaks would include:

-

N-H stretching vibrations from the imidazole ring.

-

C-H stretching from the methyl groups and the aromatic ring.

-

A strong C=O stretching band from the ester group.

-

C=N and C=C stretching vibrations from the imidazole ring. For 2-methylimidazole, characteristic peaks are observed for N-H wagging (830 cm⁻¹), C-N stretching (1334 cm⁻¹), and C=C/C=N stretching (1640 cm⁻¹).[5]

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 140.14 g/mol . Fragmentation patterns could provide further structural information.

Applications in Research and Development

This compound is a valuable building block due to the versatile reactivity of the imidazole core and the ester functionality.

Pharmaceutical Research

The imidazole scaffold is a well-established pharmacophore found in a wide array of approved drugs. Its derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial Agents: Imidazole-based compounds are extensively investigated for their potential as antibacterial and antifungal agents.[3]

-

Anticancer Agents: The imidazole ring is a key component in several anticancer drugs.

-

Other Therapeutic Areas: Imidazole derivatives have shown promise as anti-inflammatory, analgesic, and antiviral agents.

This compound provides a convenient starting point for the synthesis of novel drug candidates through modification of the ester group (e.g., conversion to amides or other esters) or further substitution on the imidazole ring.

Caption: Role of the title compound in a drug discovery workflow.

Materials Science

In the field of materials science, imidazole derivatives are utilized as ligands for the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and surface area, making them suitable for applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

The nitrogen atoms of the imidazole ring in this compound can coordinate to metal ions, while the carboxylate group can act as a linker, making it a potentially useful component in the design of novel MOFs.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the data for related imidazole compounds, it is prudent to handle this chemical with care. For methyl 1H-imidazole-5-carboxylate, GHS hazard statements indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in both pharmaceutical and materials science research. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, its structural features suggest a rich chemistry that can be exploited for the synthesis of a wide range of functional molecules. Further research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for innovation in drug discovery and the development of advanced materials.

References

- Hassan, L. A., Omondi, B., & Nyamori, V. (2019).

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 2-phenyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Unpublished manuscript.

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]

- Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-273.

-

ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. This compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic and Interpretive Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the expected spectral characteristics of methyl 2-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While direct, published spectral data for this specific molecule is sparse, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a predictive framework for its analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying rationale for spectral interpretation and robust, self-validating protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₈N₂O₂) is an aromatic heterocyclic compound featuring three key structural regions that dictate its spectroscopic signature:

-

The Imidazole Ring: A 5-membered aromatic ring with two nitrogen atoms. The N-H proton, the C4-H proton, and the ring carbons (C2, C4, C5) provide unique signals. The tautomeric nature of the N-H proton can influence its environment and spectral appearance.[1]

-

The C2-Methyl Group: An aliphatic methyl group directly attached to the imidazole ring.

-

The C5-Methyl Ester Group: A carboxylate functional group that will exhibit characteristic signals for the carbonyl carbon (C=O), the ester C-O bond, and the O-methyl protons and carbon.

Each of these components will produce distinct and predictable signals in NMR, IR, and MS, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The solvent of choice (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shift, particularly of the labile N-H proton.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| N-H (Imidazole) | 12.0 - 13.0 (in DMSO-d₆) | Broad Singlet | 1H | The N-H proton of imidazole rings is known to be acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent, concentration, and temperature.[3] |

| C4-H (Imidazole) | 7.5 - 7.8 | Singlet | 1H | As the sole proton on the electron-deficient imidazole ring, it is expected to be deshielded and appear in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. Similar protons in substituted imidazoles appear in this range.[4][5] |

| O-CH₃ (Ester) | 3.7 - 3.9 | Singlet | 3H | The methyl group attached to the ester oxygen is in a well-defined chemical environment and typically appears as a sharp singlet in this region. |

| C2-CH₃ (Imidazole) | 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the C2 position of the imidazole ring is slightly deshielded by the aromatic system and is expected to appear as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of an ester group is strongly deshielded and characteristically appears in this downfield region.[6] |

| C2 (Imidazole) | 145 - 150 | The C2 carbon, situated between two nitrogen atoms, is significantly deshielded. The methyl substituent will further influence its shift. |

| C5 (Imidazole) | 135 - 140 | The C5 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded relative to C4. |

| C4 (Imidazole) | 125 - 130 | The C4 carbon is expected to be the most upfield of the ring carbons. In many imidazole derivatives, the chemical shifts for C4 and C5 are distinct. |

| O-CH₃ (Ester) | 51 - 53 | The sp³ hybridized carbon of the ester's methyl group typically resonates in this range. |

| C2-CH₃ (Imidazole) | 13 - 16 | The sp³ hybridized carbon of the methyl group at the C2 position is expected in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards and consistent experimental parameters are key.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlations from 2D NMR experiments (e.g., HSQC, HMBC) if necessary.

Workflow for NMR Analysis

Caption: Primary fragmentation pathways expected in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250 °C).

-

Separation: Use a capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A typical temperature program might start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both small fragments and the molecular ion.

-

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and key fragment ions to confirm the structure.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The anticipated data, derived from fundamental principles and comparison with analogous structures, highlights key signals: a downfield N-H proton and a ring C-H singlet in ¹H NMR; a characteristic ester carbonyl peak around 160-165 ppm in ¹³C NMR; a strong C=O stretch near 1725 cm⁻¹ in the IR spectrum; and a molecular ion at m/z 140 with a prominent M-31 fragment in the mass spectrum. By following the detailed, self-validating protocols outlined herein, researchers can confidently acquire and interpret the necessary data to verify the identity, purity, and structure of this valuable chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Experimental and theoretical spectroscopic parameters of imidazole.

- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

- MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

- The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- NISCAIR. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from NISCAIR Online Periodicals Repository.

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated....

- The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

An In-depth Technical Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate: Synthesis, Properties, and Applications

A Note on Data Availability: Methyl 2-methyl-1H-imidazole-5-carboxylate (CAS No. 97602-72-7) is a specialized chemical intermediate. While it is available from some commercial suppliers, detailed characterization and application data in peer-reviewed literature are scarce. This guide provides a comprehensive overview based on established principles of imidazole chemistry, data from closely related analogs, and plausible synthetic routes, designed to empower researchers in their work with this class of compounds.

Introduction: The Imidazole Carboxylate Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. The addition of a carboxylate group, as in this compound, provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not widely published, we can infer its properties from its constituent parts: the 2-methyl-1H-imidazole-5-carboxylic acid core and the methyl ester group.

| Property | Value | Source |

| CAS Number | 97602-72-7 | |

| Molecular Formula | C₆H₈N₂O₂ | Calculated |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in methanol and other polar organic solvents | Inferred |

| pKa (predicted) | ~11-12 for the imidazole N-H | Inferred from similar structures |

Spectroscopic Characterization (Predicted)

Below are the expected spectroscopic characteristics for this compound. These are based on the analysis of similar compounds and general principles of spectroscopy.

-

¹H NMR:

-

Imidazole ring proton (C4-H): singlet at ~7.5-8.0 ppm.

-

Methyl ester protons (-OCH₃): singlet at ~3.8-4.0 ppm.

-

2-Methyl protons (-CH₃): singlet at ~2.4-2.6 ppm.

-

Imidazole N-H proton: broad singlet, chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): ~160-165 ppm.

-

Imidazole ring carbons: ~115-145 ppm.

-

Methyl ester carbon (-OCH₃): ~50-55 ppm.

-

2-Methyl carbon (-CH₃): ~10-15 ppm.

-

-

IR Spectroscopy (cm⁻¹):

-

N-H stretch: ~3100-3300 (broad).

-

C=O stretch (ester): ~1700-1725.

-

C=N and C=C stretches (imidazole ring): ~1450-1600.

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺): m/z = 140.

-

Synthesis of this compound

A robust and logical synthetic approach to this compound involves a two-step process: first, the synthesis of the imidazole core, 2-methyl-1H-imidazole-5-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 2-Methyl-1H-imidazole-5-carboxylic Acid

The synthesis of the imidazole ring can be achieved through various methods, with the Radziszewski reaction being a classic and effective approach. This reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Caption: Proposed workflow for the synthesis of the carboxylic acid intermediate.

Materials:

-

Pyruvic acid

-

Acetaldehyde

-

Ammonium hydroxide (28-30% solution)

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Activated carbon

Procedure:

-

In a well-ventilated fume hood, combine pyruvic acid (1 equivalent) and acetaldehyde (1.1 equivalents) in methanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add ammonium hydroxide solution (3 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in water and treat with activated carbon. Filter the solution.

-

Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. The product, 2-methyl-1H-imidazole-5-carboxylic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Rationale: This one-pot reaction leverages the multicomponent nature of the Radziszewski synthesis for efficiency. The use of an excess of ammonia drives the reaction towards the formation of the imidazole ring. The acidic workup is crucial for the precipitation and isolation of the carboxylic acid product.

Step 2: Esterification to this compound

The final step is a standard Fischer esterification of the carboxylic acid with methanol.

Caption: Workflow for the esterification of the carboxylic acid intermediate.

Materials:

-

2-Methyl-1H-imidazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Rationale: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids. The use of a strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The workup procedure is designed to remove the acid catalyst and isolate the neutral ester product.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the broader class of imidazole carboxylate derivatives serves as crucial intermediates in the synthesis of bioactive molecules. Their primary utility lies in their role as building blocks for compounds with antimicrobial properties.

The imidazole core is a known pharmacophore in many antifungal and antibacterial agents. The ester functionality at the 5-position allows for the introduction of various side chains through transesterification or conversion to an amide, enabling the exploration of structure-activity relationships. For instance, novel imidazole derivatives are often synthesized and screened for their efficacy against a panel of bacterial and fungal strains.[1] The 2-methyl group can also influence the steric and electronic properties of the molecule, potentially enhancing its binding to biological targets. Research in this area often involves creating libraries of related compounds to identify leads with improved potency and reduced toxicity.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods such as the Radziszewski reaction followed by Fischer esterification. The resulting molecule provides a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobial research. This guide provides a foundational understanding of its synthesis and properties, empowering researchers to explore its potential in their scientific endeavors.

References

-

Gu, Y., et al. (2014). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 19(12), 20299-20339. [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Physics: Conference Series, 1234, 012061. [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(21), 7263. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-methyl-1H-imidazole-5-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block

Methyl 2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Its molecular architecture, featuring an imidazole core substituted with both a methyl group and a methyl ester, presents a unique combination of polarity, hydrogen bonding capabilities, and steric factors. A thorough understanding of its solubility in various organic solvents is paramount for the rational design of synthetic routes, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on the known behavior of analogous imidazole derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions and accelerate their research endeavors.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first consider its intrinsic molecular properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| This compound | C₆H₈N₂O₂ | 140.14 | Not reported | The target compound of this guide. |

| Methyl 1H-imidazole-5-carboxylate | C₅H₆N₂O₂ | 126.11 | 154-156 | A close structural analog, lacking the 2-methyl group.[2] |

| 2-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 142-145 | An analog representing the core imidazole with a methyl group. |

| Imidazole | C₃H₄N₂ | 68.08 | 88-91 | The parent heterocyclic core.[3] |

The structure of this compound features:

-